![molecular formula C9H10N2O B2512490 1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine CAS No. 1518581-43-5](/img/structure/B2512490.png)

1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

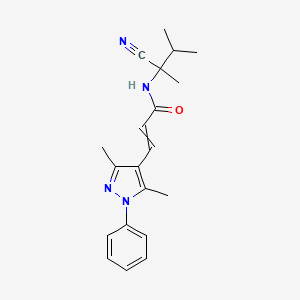

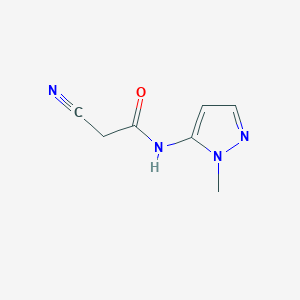

“1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine” is a chemical compound with the CAS Number: 1518581-43-5 . It has a molecular weight of 162.19 . The IUPAC name for this compound is 1-(furo[3,2-c]pyridin-2-yl)ethan-1-amine . The InChI code for this compound is 1S/C9H10N2O/c1-6(10)9-4-7-5-11-3-2-8(7)12-9/h2-6H,10H2,1H3 .

Molecular Structure Analysis

The molecular structure of “1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine” consists of a furo[3,2-c]pyridin-2-yl group attached to an ethan-1-amine group .Physical And Chemical Properties Analysis

“1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine” is a liquid at room temperature .Scientific Research Applications

Synthesis and Reactivity

Research has demonstrated various methodologies for synthesizing furo[3,2-c]pyridine derivatives, highlighting their versatility and potential for creating complex molecular structures. For instance, Arustamova and Piven have shown methods for synthesizing 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones through heterocyclization, providing a foundation for further chemical transformations (Arustamova & Piven, 2013). Similarly, the work by Ankati and Biehl on microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridine showcases an efficient approach to synthesizing structurally diverse furo[3,2-c]pyridine compounds (Ankati & Biehl, 2010).

Catalytic Applications

Furo[3,2-c]pyridine derivatives have also found applications in catalysis. Kostenko et al. have reported on C2-symmetric tertiary amine-squaramide organocatalysts involving 1,2-di(pyridin-2-yl)ethane spacer groups, which efficiently catalyzed asymmetric additions of β-dicarbonyl compounds to nitroolefins (Kostenko, Kucherenko, & Zlotin, 2018). This highlights the role of furo[3,2-c]pyridine derivatives in facilitating stereoselective synthetic processes.

Material Science and Luminescence

In the field of material science, furo[3,2-c]pyridine compounds have been explored for their luminescent properties. Ghosh et al. have synthesized zinc(II) pseudohalide complexes with Schiff bases derived from furo[3,2-c]pyridine, demonstrating their potential in luminescence and possibly as materials for optical applications (Ghosh et al., 2006).

Antimicrobial and Anticancer Evaluation

There's ongoing research into the biological activities of furo[3,2-c]pyridine derivatives. For example, Ibrahim et al. have synthesized fluorescent 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one and evaluated its antimicrobial and antioxidant activities, though the focus was on its fluorescent properties rather than direct biological effects (Ibrahim et al., 2018).

Safety and Hazards

The safety information for “1-{Furo[3,2-c]pyridin-2-yl}ethan-1-amine” indicates that it is dangerous . It has the hazard statements H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

1-furo[3,2-c]pyridin-2-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6(10)9-4-7-5-11-3-2-8(7)12-9/h2-6H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRYGMAFEKWZSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(O1)C=CN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}pentanoic acid](/img/structure/B2512409.png)

![4,5,6,7-Tetrahydro-[1,3]thiazolo[4,5-b]pyridin-2-amine;hydrobromide](/img/structure/B2512410.png)

![1-methyl-4-[(propan-2-yl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2512417.png)

![N-(4-methylbenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2512420.png)

![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)